![molecular formula C17H25N3O5S B2390448 N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896291-73-9](/img/structure/B2390448.png)
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
“N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds similar to “N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide” was carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The molecular structure of “N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide” involve the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Scientific Research Applications
Role in Drug Discovery
The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Influence on Biological Activity
The structure–activity relationship (SAR) of the studied compounds shows that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This is due to the different binding mode to enantioselective proteins .
Potential Therapeutic Applications
Environmental Applications
Role in the Synthesis of Dithiocarbamate
Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates . Given that this compound is a secondary amine, it could potentially be used in the synthesis of dithiocarbamates .
Role in the Synthesis of Dyes
Secondary amines, including this compound, can also be used in the synthesis of dyes .
Future Directions
The future directions for the research and development of “N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide” and similar compounds could involve further exploration of the pyrrolidine ring and its derivatives for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-12(2)19-17(22)16(21)18-11-13-5-4-10-20(13)26(23,24)15-8-6-14(25-3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLIZBHICKFGJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
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